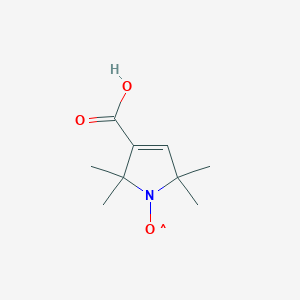
1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-: is a compound with the molecular formula C9H15NO3 It is a derivative of pyrroline and is known for its unique structural features, including the presence of a carboxy group and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- typically involves the reaction of appropriate pyrroline derivatives with carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and scalability.
化学反应分析
Types of Reactions: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the carboxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrroline derivatives.
科学研究应用
Applications Overview
1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is primarily used in the following applications:
Spin Labeling and Electron Paramagnetic Resonance (EPR)
This compound acts as a spin label in EPR studies. Spin labels are stable radicals that can be used to investigate molecular dynamics and interactions in biological systems. The nitroxide radicals derived from this compound allow researchers to study the mobility and environment of biomolecules.
Case Study : In a study examining the dynamics of membrane proteins, researchers employed 1H-Pyrrol-1-yloxy as a spin probe to analyze the conformational changes in response to environmental factors. The EPR spectra provided insights into the local environment of the spin label, revealing critical information about protein dynamics under physiological conditions .
Redox Reagent
The compound serves as a redox reagent , facilitating oxidation-reduction reactions in various chemical syntheses. Its ability to stabilize free radicals makes it valuable in organic synthesis and polymer chemistry.
Example Application : In polymer chemistry, 1H-Pyrrol-1-yloxy has been utilized to synthesize nitroxide-based polyethers with charge transport properties. These materials are being explored for applications in organic electronics and photovoltaic devices .
Imaging Probes for Biological Studies
Due to its radical nature, this compound is also being studied as an imaging probe for applications such as EPR imaging in animal models of brain diseases. The ability to visualize free radical distribution can provide insights into metabolic processes and disease mechanisms.
Research Insight : A recent study applied EPR imaging using this compound to monitor oxygenation levels in brain tissues during ischemic conditions. This approach allowed for real-time assessment of tissue metabolism and could lead to better understanding and treatment strategies for neurodegenerative diseases .
作用机制
The mechanism of action of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the carboxy group and multiple methyl groups allows for specific binding interactions, influencing the activity of the target molecules.
相似化合物的比较
- 2,2,5,5-Tetramethyl-3-carbamoyl-3-pyrroline-1-oxyl
- 1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate
Comparison: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specialized applications in research and industry.
生物活性
1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
Molecular Formula : C13H18N2O
Molecular Weight : 218.30 g/mol
CAS Registry Number : 37558-29-5
IUPAC Name : 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-
The compound features a pyrrole ring substituted with an oxy group and a carboxylic acid. Its structure contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the nitroxide radical structure allows it to act as a free radical scavenger. Nitroxides are known for their ability to reduce oxidative stress by neutralizing reactive oxygen species (ROS) in biological systems .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. It may disrupt microbial cell membranes or interfere with metabolic processes .
Biological Activity Data
The following table summarizes key biological activities associated with 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-:
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant properties of various nitroxides including this compound, it was found to significantly reduce lipid peroxidation in vitro. The mechanism involved the donation of electrons to free radicals, thereby stabilizing them and preventing cellular damage .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study indicated that the compound disrupts bacterial cell wall integrity and inhibits protein synthesis .
属性
CAS 编号 |
2154-67-8 |
|---|---|
分子式 |
C₉H₁₄NO₃ |
分子量 |
184.21 g/mol |
InChI |
InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12) |
InChI 键 |
QILCUDCYZVIAQH-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)C(=O)O)C |
规范 SMILES |
CC1(C=C(C(N1[O])(C)C)C(=O)O)C |
Key on ui other cas no. |
111930-19-9 |
同义词 |
1-Oxy-2,2,5,5-tetramethylpyrroline-3-carboxylic Acid; 2,5-Dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















